molecular formula C14H17N5O2 B2403659 (Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide CAS No. 941963-67-3

(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide

Cat. No.: B2403659
CAS No.: 941963-67-3
M. Wt: 287.323
InChI Key: KSBSMAVWGJYZGR-HYXAFXHYSA-N
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Description

(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is an organic compound that features a tetrazole ring, an ethoxyphenyl group, and a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Butenamide Moiety: The final step involves the formation of the butenamide moiety through a condensation reaction between an appropriate amine and a butenoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the butenamide moiety.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its tetrazole ring, which mimics the carboxylate group in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The ethoxyphenyl group and butenamide moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.

    (Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-ynamide: Similar structure but with an alkyne group instead of an alkene group.

Uniqueness

(Z)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is unique due to the combination of its tetrazole ring, ethoxyphenyl group, and butenamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(Z)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-3-5-14(20)15-10-13-16-17-18-19(13)11-6-8-12(9-7-11)21-4-2/h3,5-9H,4,10H2,1-2H3,(H,15,20)/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBSMAVWGJYZGR-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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